1,3,5-Tri(3-pyridyl)-1,5-pentanoate
Overview
Description
1,3,5-Tri(3-pyridyl)-1,5-pentanoate is an organic compound that features three pyridine rings attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tri(3-pyridyl)-1,5-pentanoate typically involves the reaction of 1,3,5-tris(3-pyridyl)benzene with pentanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tri(3-pyridyl)-1,5-pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce pyridine alcohols.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohols.
Substitution: Halogenated pyridines, aminopyridines, thiopyridines.
Scientific Research Applications
1,3,5-Tri(3-pyridyl)-1,5-pentanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,3,5-Tri(3-pyridyl)-1,5-pentanoate involves its interaction with specific molecular targets and pathways. The pyridine rings can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
1,3,5-Tris(3-pyridyl)benzene: A structurally similar compound with three pyridine rings attached to a benzene core.
1,3,5-Tris(4-pyridyl)benzene: Another isomer with pyridine rings attached at different positions on the benzene ring.
1,3,5-Tris(2-pyridyl)benzene: A compound with pyridine rings attached at the ortho positions on the benzene ring.
Uniqueness: 1,3,5-Tri(3-pyridyl)-1,5-pentanoate is unique due to its pentanoate backbone, which imparts distinct chemical and physical properties compared to its benzene-based analogs
Properties
IUPAC Name |
1,3,5-tripyridin-3-ylpentane-1,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(16-5-2-8-22-13-16)10-18(15-4-1-7-21-12-15)11-20(25)17-6-3-9-23-14-17/h1-9,12-14,18H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZCWKXSMMCGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)C2=CN=CC=C2)CC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477655 | |
Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94678-45-2 | |
Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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